molecular formula C11H19N5 B1524152 6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine CAS No. 1311315-73-7

6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine

Cat. No. B1524152
M. Wt: 221.3 g/mol
InChI Key: UUSGAIBDZZWMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine” is a small molecule drug candidate. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular formula of the compound is C11H19N5. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The compound “6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine” is a small molecule drug candidate.


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For example, piperidine has a density of 0.9±0.1 g/cm3, a boiling point of 176.9±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Cine-Amination of Pyrimidines : The cine-amination of various substituted pyrimidines, including 5-bromo-4-piperidinopyrimidine, involves mechanisms like SN(ANRORC), leading to the formation of corresponding aminopyrimidines. This process is crucial in organic synthesis and chemical research (Rasmussen et al., 1978).

  • Hydroamination Catalysis : Kinetic studies compare homogeneous and heterogeneous catalysts for cyclization reactions like the addition of amine N-H bonds to CC multiple bonds. This includes the hydroamination of 6-aminohex-1-yne, forming 2-methylene-piperidine (Müller et al., 2003).

Medicinal Chemistry and Pharmacology

  • Synthesis of Aminopyrimidines for 5-HT1A Agonists : Aminopyrimidine compounds, like 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, have been studied for their potential as 5-HT1A agonists. These compounds are of interest in medicinal chemistry for their potential therapeutic applications (Dounay et al., 2009).

  • Analgesic and Anti-Inflammatory Activities : The synthesis of pyrimidine derivatives from 6-amino-2-thiouracil shows potential analgesic and anti-inflammatory activities. This research is significant in the development of new pharmaceuticals (Abu‐Hashem et al., 2011).

  • Histamine H3 Receptor Ligands : Studies on 2-aminopyrimidines have identified their binding affinity to human histamine H3 receptors, which is important in the development of drugs targeting these receptors (Sadek et al., 2014).

Green Chemistry and Environmental Applications

  • CO2 Capture with Amines : Research on carbon dioxide capture using amine-impregnated silicas, including compounds like 4-amino-2-hydroxy-6-methylpyrimidine, is crucial in environmental chemistry and green technology (Sanz-Pérez et al., 2016).

  • Synthesis of Piperidone Using Amino Acid : The synthesis of piperidone, related to piperidine chemistry, using amino acids like aspartic acid, contributes to green chemistry and sustainable practices (Soundarrajan et al., 2011).

Safety And Hazards

Piperidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is harmful to aquatic life .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-13-10-5-11(15-8-14-10)16-4-2-3-9(6-12)7-16/h5,8-9H,2-4,6-7,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSGAIBDZZWMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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